The synthesis of Ibrutinib D5 involves several steps that incorporate deuterium atoms into the Ibrutinib structure. The following outlines the synthesis process:
These steps are designed to ensure the successful incorporation of deuterium while maintaining the integrity of the original Ibrutinib structure .
Ibrutinib D5 retains the core structure of Ibrutinib but includes deuterium substitutions that modify its isotopic composition. The molecular structure can be described as follows:
The presence of deuterium is significant for studies involving mass spectrometry, where it aids in differentiating between labeled and unlabeled compounds during analysis .
Ibrutinib D5 undergoes various chemical reactions similar to those of Ibrutinib, including:
The reactions typically involve standard reagents such as oxidants (e.g., peroxides) and reducing agents, leading to the formation of deuterium-labeled derivatives that are critical for understanding its metabolic pathways .
Ibrutinib D5 functions by irreversibly binding to Bruton’s tyrosine kinase, inhibiting its activity. This inhibition leads to:
The mechanism is crucial for its application in treating various B-cell malignancies, as it effectively blocks critical survival signals within these cells . Studies have shown that this mechanism is conserved across different isotopically labeled versions, allowing researchers to track the drug's effects more accurately .
Ibrutinib D5 exhibits several important physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
Ibrutinib D5 has diverse applications primarily within scientific research:
Therapeutic Drug Monitoring of ibrutinib is critical due to its high inter- and intra-individual pharmacokinetic variability (67% and 47%, respectively), low aqueous solubility, and susceptibility to cytochrome P450 3A-mediated drug interactions [8]. Stable isotope-labeled internal standards like Ibrutinib D5 are foundational to isotope dilution strategies in mass spectrometry, minimizing inaccuracies from matrix effects, extraction inefficiencies, and ionization variability. By co-eluting with the target analyte, Ibrutinib D5 corrects for losses during sample preparation and instrumental fluctuations, ensuring robust quantification at trace concentrations (0.2–1000 ng/mL in plasma) [4] [8]. This precision is vital for managing ibrutinib’s exposure-response relationship and mitigating concentration-dependent adverse effects like atrial fibrillation or hemorrhage.
Ibrutinib D5 has been integrated into validated liquid chromatography–tandem mass spectrometry methodologies for quantifying ibrutinib and its metabolites across biological matrices. These methods universally employ Ibrutinib D5 for signal normalization, leveraging its identical retention time and ionization efficiency to unlabeled ibrutinib.
Table 2: Representative LC-MS/MS Methods Using Ibrutinib D5
Analytes Quantified | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
---|---|---|---|---|
Ibrutinib | 1–600 | 1.0 | 99.3–102.8 | [2] |
Ibrutinib, DHI, Zanubrutinib | 0.2–800 | 0.2 | 93.9–105.2 | [4] |
Orelabrutinib | 1–500 | 1.0 | 95–105 | [5] |
Key methodological features include:
Despite the theoretical equivalence of Ibrutinib D5 and unlabeled ibrutinib, recent research reveals significant differential adsorption behavior between the two compounds on polymeric surfaces in liquid chromatography–mass spectrometry fluidics. This phenomenon manifests as:
Table 3: Adsorption Characteristics of Ibrutinib vs. Deuterated Analogs
Surface Material | Adsorption Rate (Non-labeled Ibrutinib) | Adsorption Rate (Ibrutinib D5) | Carry-Over Impact |
---|---|---|---|
Polytetrafluoroethylene | High | Moderate | ≥3.2% |
Polyetheretherketone | High | Low | ≥4.1% |
Polypropylene | Moderate | Low | ≥1.9% |
Mitigation strategies include:
This differential adsorption underscores a critical, often overlooked bias in isotope dilution. Without compensatory measures, it may lead to underestimation of ibrutinib concentrations by 8–15%, compromising TDM accuracy [1] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5